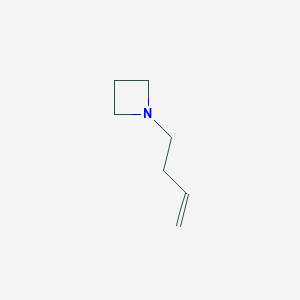

1-(But-3-en-1-yl)azetidine

Descripción

Significance of Four-Membered Nitrogen Heterocycles in Synthetic Chemistry

Four-membered heterocycles, including azetidines, oxetanes, and thietanes, are crucial building blocks in synthetic chemistry. numberanalytics.com They serve as versatile intermediates for the creation of more complex molecules and have found applications in the development of pharmaceuticals, agrochemicals, and materials science. numberanalytics.com Specifically, azetidines are valuable precursors for synthesizing homologated amines through strain-driven ring-opening reactions. rsc.org Their utility is further highlighted by their role as chiral auxiliaries and ligands in transition-metal-catalyzed reactions. researchgate.net The development of new synthetic methods has accelerated the use of azetidines as both foundational scaffolds and as target compounds with significant applications in medicinal chemistry. rsc.org

Structural Characteristics and Strain-Driven Reactivity of Azetidines

Azetidine (B1206935) is a saturated heterocyclic compound composed of a four-membered ring containing three carbon atoms and one nitrogen atom. wikipedia.orgnih.gov A defining feature of the azetidine ring is its considerable strain energy, estimated to be around 25.2 to 25.4 kcal/mol. rsc.orgresearchgate.net This ring strain is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol) but significantly higher than that of larger ring systems like pyrrolidine (B122466) (5.8 kcal/mol). researchgate.net

This inherent strain is a primary driver of the reactivity of azetidines. rsc.orgresearchwithrutgers.com While the ring is more stable than the highly reactive aziridine ring, making it easier to handle, it is still susceptible to ring-opening reactions under appropriate conditions. researchwithrutgers.comresearchgate.net This strain-driven reactivity allows for facile functionalization through the cleavage of the σ-N–C bond, providing a pathway to various substituted amine derivatives. rsc.org The azetidine ring itself is not planar and undergoes a puckering motion. rsc.org This conformational flexibility, combined with the ring's rigidity, contributes to its unique ability to interact with biological targets. researchgate.netacs.org

Table 1: Comparison of Ring Strain Energies

| Heterocycle | Ring Strain Energy (kcal/mol) |

|---|---|

| Aziridine | 26.7 researchgate.net |

| Azetidine | 25.2 - 25.4 rsc.orgresearchgate.net |

| Pyrrolidine | 5.8 researchgate.net |

| Piperidine | 0 researchgate.net |

| Cyclobutane | 26.4 researchgate.net |

| Cyclopropane | 27.6 researchgate.net |

Overview of N-Substituted Azetidines in Research

N-substituted azetidines are a class of compounds where a substituent group is attached to the nitrogen atom of the azetidine ring. The nature of this substituent can significantly influence the chemical and physical properties of the molecule. The nitrogen atom in the azetidine ring possesses a lone pair of electrons, making it nucleophilic and basic. ontosight.aiyoutube.com This allows for a variety of reactions, including N-alkylation and N-acylation, to introduce diverse functionalities. youtube.com

In medicinal chemistry, N-substituted azetidines are explored as scaffolds for developing new therapeutic agents. ontosight.ai The azetidine ring, when appropriately substituted, can bind to a wide range of biological targets. acs.org This is attributed to the rigid nature of the four-membered ring which can orient substituents in specific three-dimensional arrangements. nih.gov

Specific Context of N-Alkenyl Azetidines within Heterocyclic Chemistry

N-alkenyl azetidines are a specific subclass of N-substituted azetidines where the substituent on the nitrogen atom contains a carbon-carbon double bond (an alkene). The presence of the alkenyl group introduces an additional site of reactivity into the molecule. The double bond can participate in various addition reactions, expanding the synthetic utility of these compounds.

The compound at the center of this article, 1-(But-3-en-1-yl)azetidine , features a butenyl group attached to the nitrogen of the azetidine ring. This structure combines the strain-driven reactivity of the azetidine ring with the reactivity of the terminal double bond in the butenyl chain. This dual functionality makes it an interesting subject for synthetic transformations and for the exploration of its potential applications in various fields of chemistry. The synthesis of such N-alkenyl azetidines can be achieved through methods like the N-alkylation of azetidine with an appropriate alkenyl halide. youtube.com

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H13N |

|---|---|

Peso molecular |

111.18 g/mol |

Nombre IUPAC |

1-but-3-enylazetidine |

InChI |

InChI=1S/C7H13N/c1-2-3-5-8-6-4-7-8/h2H,1,3-7H2 |

Clave InChI |

RJVSEGKQONKFQD-UHFFFAOYSA-N |

SMILES canónico |

C=CCCN1CCC1 |

Origen del producto |

United States |

Reactivity and Transformation Chemistry of 1 but 3 En 1 Yl Azetidine Analogues

Azetidine (B1206935) Ring Reactivity

The reactivity of the azetidine ring in analogues of 1-(but-3-en-1-yl)azetidine is largely dictated by the ring strain and the nature of the substituents. The nitrogen atom can be quaternized to form a more reactive azetidinium ion, which readily undergoes reactions with nucleophiles or bases.

Ring-Opening Reactions

Ring-opening reactions of azetidines are a common and synthetically useful class of transformations that alleviate the inherent ring strain. These reactions can be initiated by nucleophiles, reducing agents, or through elimination pathways.

The nucleophilic ring opening of azetidines typically requires activation of the nitrogen atom, most commonly through quaternization to form an azetidinium salt. The subsequent attack by a nucleophile can proceed via an SN2 mechanism, leading to the cleavage of one of the C-N bonds. The regioselectivity of this attack is a critical aspect and is influenced by both steric and electronic factors.

In the case of a 1-(but-3-en-1-yl)azetidinium ion, which is unsubstituted at the ring carbons, nucleophilic attack is generally expected to occur at the less sterically hindered C-4 position. organic-chemistry.org However, the nature of the nucleophile and the reaction conditions can influence this selectivity. Studies on various substituted azetidinium ions have shown that while many nucleophiles attack the less substituted carbon, some, particularly less basic and more polarizable ones, can show a preference for the more substituted carbon if electronic factors stabilize a partial positive charge at that position. nih.gov

The stereocontrol in nucleophilic ring-opening reactions is often high, proceeding with inversion of configuration at the attacked carbon center, consistent with an SN2 mechanism. When chiral azetidines are used, this stereospecificity allows for the synthesis of enantiomerically enriched acyclic amines. organic-chemistry.orgmagtech.com.cn

Table 1: Predicted Regioselectivity in Nucleophilic Ring Opening of a 1-(But-3-en-1-yl)azetidinium Ion Analogue

| Nucleophile (Nu⁻) | Predicted Major Product | Predicted Minor Product | Rationale |

| Azide (N₃⁻) | 4-azido-1-(but-3-en-1-yl)but-1-ylium | 2-azido-1-(but-3-en-1-yl)ethan-1-aminium | Attack at the less hindered C-4 position is favored. organic-chemistry.org |

| Cyanide (CN⁻) | 4-cyano-1-(but-3-en-1-yl)but-1-ylium | 2-cyano-1-(but-3-en-1-yl)ethan-1-aminium | Smaller nucleophile, still prefers the less hindered site. rsc.org |

| Alkoxide (RO⁻) | 4-alkoxy-1-(but-3-en-1-yl)but-1-ylium | 2-alkoxy-1-(but-3-en-1-yl)ethan-1-aminium | Strong bases favor attack at the less hindered position. organic-chemistry.org |

| Phenylithium (PhLi) | 4-phenyl-1-(but-3-en-1-yl)but-1-ylium | 2-phenyl-1-(but-3-en-1-yl)ethan-1-aminium | Strong, hard nucleophile, likely to attack the less hindered C-4. researchgate.net |

This table is illustrative and based on general principles of azetidinium ion reactivity. Actual results may vary based on specific reaction conditions.

Reductive ring opening of azetidines provides a route to functionalized amines. This transformation can be achieved using various reducing agents. For instance, treatment of N-acyl or N-sulfonyl azetidines with reducing agents like lithium aluminum hydride (LAH) can lead to the corresponding amino alcohols.

A review on the ring-opening of unsymmetrical azetidines indicates that reductive cleavage can be achieved through various methods, including catalytic hydrogenation or the use of chemical reducing agents. magtech.com.cn The regioselectivity of reductive ring opening is often influenced by the substituents on the azetidine ring. For an unsubstituted azetidine ring, as in the case of this compound, the cleavage can potentially occur at either the C2-N or C4-N bond, and the outcome may depend on the specific reagent and conditions employed. For example, single-electron transfer (SET) from sodium in the presence of 15-crown-5 (B104581) has been used for the reductive ring opening of N-acylated azetidines. rsc.org

Elimination reactions of azetidinium salts, particularly those following a Hofmann elimination pathway, can lead to ring cleavage and the formation of homoallylic amines. This reaction is typically promoted by a strong, sterically hindered base. The regioselectivity of the proton abstraction will determine the final product.

In the context of a 1-(but-3-en-1-yl)azetidinium ion, a strong base could abstract a proton from either the butenyl side chain or the azetidine ring carbons. Abstraction of a proton from one of the ring carbons would lead to the desired ring cleavage. For an unsubstituted azetidine ring, proton abstraction would likely occur at a C2 or C4 methylene (B1212753) group, followed by elimination to break the C-N bond and form an alkene. The presence of the but-3-en-1-yl group might also lead to competing elimination reactions involving the side chain. The major undesirable side-reaction in some Stevens rearrangements is a Hofmann elimination leading to ring cleavage. researchgate.net

Rearrangement Reactions of the Azetidine Core

The strained nature of the azetidine ring makes it a suitable substrate for various rearrangement reactions, often leading to the formation of larger, more stable heterocyclic systems.

The Stevens rearrangement is a powerful method for the one-carbon ring expansion of cyclic amines, including azetidines. wikipedia.org The reaction proceeds through the formation of an azetidinium ylide, typically generated by the deprotonation of an azetidinium salt bearing an electron-withdrawing group on the exocyclic carbon adjacent to the nitrogen. This is followed by a organic-chemistry.orgCurrent time information in Bangalore, IN.-sigmatropic rearrangement.

For a 1-(but-3-en-1-yl)azetidinium salt that is further functionalized to generate an ylide, a Stevens rearrangement would lead to the formation of a pyrrolidine (B122466) derivative. nih.gov The regioselectivity of the rearrangement is generally high, with the group best able to stabilize a radical or anionic intermediate migrating. wikipedia.org

Furthermore, the but-3-en-1-yl substituent itself can participate in rearrangement reactions. For instance, formation of an azetidinium ylide could potentially be followed by an intramolecular cyclization involving the double bond, leading to the formation of bicyclic systems. More complex rearrangements could even lead to larger rings like azocines, although this is less common directly from a Stevens rearrangement. Ring expansion to azepanes and azocanes has been observed in bicyclic azetidinium systems. researchgate.net The intramolecular reaction of a 2-alkenyl azetidinium salt with a base has been shown to induce a regioselective Stevens rearrangement to a 3-alkenyl pyrrolidine. researchgate.net

Table 2: Potential Products from Stevens Rearrangement of a Functionalized 1-(But-3-en-1-yl)azetidinium Ylide

| Ylide Precursor | Base | Potential Rearrangement Product | Ring System Formed |

| 1-(But-3-en-1-yl)-1-(cyanomethyl)azetidinium bromide | KHMDS | 1-(But-3-en-1-yl)pyrrolidine-2-carbonitrile | Pyrrolidine |

| 1-(But-3-en-1-yl)-1-(methoxycarbonylmethyl)azetidinium bromide | NaH | Methyl 1-(but-3-en-1-yl)pyrrolidine-2-carboxylate | Pyrrolidine |

| 1-(But-3-en-1-yl)-1-(allyl)azetidinium bromide | n-BuLi | 1-(But-3-en-1-yl)-2-vinylpyrrolidine | Pyrrolidine |

This table presents hypothetical examples based on known Stevens rearrangements of analogous azetidinium ylides.

Photochemical Rearrangements of Azetidine Ketones

The photochemical behavior of ketones is a well-studied area of organic chemistry, with Norrish Type I and Type II reactions being the most prominent pathways. wikipedia.orgscispace.com These reactions involve the excitation of the carbonyl group to a singlet or triplet state, followed by characteristic bond cleavages or hydrogen abstractions. While specific studies on the photochemical rearrangements of ketones directly incorporated into an azetidine ring are specialized, the principles can be understood through analogous systems like α-amino ketones, which undergo photochemical reactions to form or react as azetidine derivatives.

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, forming two radical intermediates. wikipedia.org For an azetidinyl ketone, this would involve the cleavage of the bond between the carbonyl carbon and the azetidine ring or another substituent. The resulting acyl and alkyl radicals can then undergo several secondary reactions, including decarbonylation, recombination, or disproportionation. scispace.com

The Norrish Type II reaction is an intramolecular process that occurs when the ketone possesses an accessible γ-hydrogen. The excited carbonyl group abstracts this hydrogen atom, leading to the formation of a 1,4-biradical. wikipedia.org This biradical can then either cyclize to form a cyclobutanol (B46151) derivative (a process known as the Norrish-Yang reaction) or undergo fragmentation (β-scission) to yield an enol and an alkene. wikipedia.orgbeilstein-journals.org

A key example of a photochemical reaction that forges an azetidine ring is the Norrish-Yang cyclization . In this reaction, α-amino ketones undergo intramolecular γ-hydrogen abstraction by the excited ketone, leading to a 1,4-biradical that cyclizes to form a 3-hydroxyazetidine (azetidinol). beilstein-journals.orgacs.orgresearchgate.net This process represents a powerful method for synthesizing strained azetidine rings under mild photochemical conditions. beilstein-journals.org

Recent research has demonstrated the synthetic utility of this approach. For instance, the photochemical irradiation of α-aminoacetophenones leads to the formation of highly strained 3-phenylazetidinols as reaction intermediates. beilstein-journals.org The success of this cyclization is dependent on the nature of the protecting group on the nitrogen atom, which influences the efficiency of the 1,5-hydrogen atom transfer and subsequent ring closure. beilstein-journals.org The resulting azetidinols are valuable intermediates that can undergo further reactions, such as ring-opening, driven by the release of ring strain. beilstein-journals.org

Table 1: Photochemical Reactions of Ketones and Formation of Azetidines

| Reaction Type | Description | Key Intermediates | Typical Products |

|---|---|---|---|

| Norrish Type I | α-cleavage of the bond adjacent to the carbonyl group. wikipedia.orgscispace.com | Acyl and alkyl radicals. scispace.com | Alkanes, alkenes, ketenes, decarbonylated products. wikipedia.org |

| Norrish Type II | Intramolecular γ-hydrogen abstraction by the excited carbonyl. wikipedia.org | 1,4-biradical. beilstein-journals.org | Cyclobutanols, or alkene and enol from fragmentation. wikipedia.org |

| Norrish-Yang Cyclization | Intramolecular cyclization of the 1,4-biradical from a Norrish Type II reaction. beilstein-journals.orgacs.org | 1,4-biradical. acs.org | Azetidinols (from α-amino ketones). beilstein-journals.orgresearchgate.net |

Reactions as Nitrogen Nucleophiles and Bases

The nitrogen atom in the azetidine ring of this compound and its analogues possesses a lone pair of electrons, rendering it both basic and nucleophilic. masterorganicchemistry.comyoutube.com Basicity refers to the ability of the nitrogen to accept a proton, a thermodynamic property often quantified by the pKa of its conjugate acid. Nucleophilicity, a kinetic phenomenon, describes the rate at which the nitrogen atom attacks an electrophilic center (an atom other than hydrogen). masterorganicchemistry.comleah4sci.com

Azetidine itself is a relatively strong base, with the pKa of its conjugate acid being approximately 11.3. nih.gov This indicates that it readily accepts a proton. The substitution on the nitrogen, as in this compound, influences this basicity, but the fundamental character remains.

The nucleophilicity of the azetidine nitrogen is crucial for many of its synthetic transformations. As a nucleophile, it can participate in a variety of reactions, including alkylations, acylations, and ring-opening reactions of other molecules. However, in the context of the reactivity of the azetidine ring itself, the nitrogen's nucleophilicity is often involved in intramolecular processes or in reactions where the azetidine is a starting material for more complex structures. acs.orgorganic-chemistry.org

The distinction between basicity and nucleophilicity is important. Steric hindrance around the nitrogen atom can significantly reduce its nucleophilicity without having as large of an effect on its basicity, as protons are small and accessible. masterorganicchemistry.com

In many synthetic applications, the azetidine nitrogen acts as an internal nucleophile. For example, the formation of the azetidine ring itself often relies on an intramolecular nucleophilic substitution where an amino group attacks a carbon atom bearing a leaving group. nih.govfrontiersin.org Once formed, the reactivity of the N-substituted azetidine is a key consideration. While the nitrogen is a part of a stable ring, it can still react with strong electrophiles. The ring strain of azetidines can also lead to unique decomposition pathways, such as acid-mediated intramolecular ring-opening, where a pendant functional group is attacked by the azetidine nitrogen or vice-versa. nih.gov

Table 2: Comparison of Basicity and Nucleophilicity

| Property | Basicity | Nucleophilicity |

|---|---|---|

| Definition | Affinity for a proton (H+). masterorganicchemistry.com | Rate of attack on an electrophilic atom (e.g., carbon). masterorganicchemistry.com |

| Nature | Thermodynamic. youtube.com | Kinetic. youtube.com |

| Governing Factors | Electron density, stability of the conjugate acid. | Electron density, steric accessibility, solvent effects. masterorganicchemistry.com |

| Azetidine Example | pKa of conjugate acid is ~11.3, indicating significant basicity. nih.gov | Acts as a potent nucleophile in substitution and cyclization reactions. acs.org |

Reactivity Involving the Butenyl (Alkene) Moiety

The butenyl side chain of this compound introduces a versatile alkene functional group, opening up a range of transformations that can be used to build more complex molecular architectures. The reactivity of this moiety can be broadly categorized into intramolecular cyclizations, intermolecular cycloadditions, and olefin metathesis.

Intramolecular Cyclization Reactions (e.g., to form γ-Lactams or Fused Systems)

The presence of both a nucleophilic nitrogen atom and a terminal alkene in proximity allows for various intramolecular cyclization reactions, leading to the formation of fused or bridged bicyclic systems. These reactions are powerful tools for rapidly increasing molecular complexity.

One such possibility is the intramolecular aminolysis of an epoxide. If the butenyl chain were to be epoxidized, the azetidine nitrogen could act as an intramolecular nucleophile to open the epoxide, forming a fused five-membered ring (a pyrrolizidine (B1209537) derivative) or a six-membered ring, depending on the regioselectivity of the attack. Lanthanide triflates have been shown to catalyze the intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines, highlighting the utility of this strategy in forming strained rings. nih.govfrontiersin.org

Furthermore, radical cyclizations offer another route to bicyclic structures. A photo-induced, copper-catalyzed radical cyclization has been developed for the synthesis of azetidines via a 4-exo-dig pathway from ynamides. nih.gov A similar radical-based approach could be envisioned for this compound analogues, where a radical is generated on the azetidine ring or the side chain, followed by cyclization onto the alkene.

The formation of γ-lactams, which are five-membered cyclic amides, is a common feature in biologically active molecules. nih.govnih.govorganic-chemistry.orgrsc.org While not a direct cyclization of the butenyl chain in its ground state, oxidation of the chain followed by cyclization could lead to such structures. For example, oxidation of the terminal carbon of the butenyl group to a carboxylic acid, followed by amide bond formation with the azetidine nitrogen (after a conceptual ring opening or rearrangement), is a plausible, albeit multi-step, pathway to a lactam-containing structure. More direct methods for γ-lactam synthesis often involve multicomponent reactions or the cyclization of functionalized precursors. nih.govnih.gov

A notable example of forming a bicyclic azetidine system involves a base-mediated intramolecular cyclization of an azetidine-2-carbonitrile (B3153824) precursor, which is a key step in the synthesis of the antimalarial compound BRD3914. nih.govacs.org This demonstrates how intramolecular reactions are pivotal in constructing complex scaffolds containing an azetidine ring.

Intermolecular Cycloaddition Reactions (e.g., [3+2] Cycloadditions of Azetidine Nitrones)

The alkene of the butenyl group can participate in intermolecular cycloaddition reactions. A particularly relevant transformation for azetidine-containing compounds is the [3+2] cycloaddition of an azetidine nitrone.

Nitrones are 1,3-dipoles that readily react with alkenes and alkynes in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. An azetidine nitrone, which is a nitrone where the nitrogen and carbon atoms are part of the azetidine ring, can be synthesized and used as a reactive intermediate. For example, azetidine nitrones have been prepared through a copper(I)-catalyzed rearrangement and 4π-electrocyclization cascade. acs.org

These azetidine nitrones can then react with dipolarophiles, such as the butenyl group of another molecule of this compound or other added alkenes. The reaction of an azetidine nitrone with an alkene leads to the formation of a fused isoxazolidine (B1194047) ring system. These cycloadditions often proceed with high diastereoselectivity. acs.org This provides a powerful method for constructing densely substituted and stereochemically complex azetidine derivatives. acs.org

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful carbon-carbon double bond-forming reaction catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. raineslab.comnih.gov The butenyl group of this compound is a suitable substrate for various metathesis reactions.

Ring-Closing Metathesis (RCM) is an intramolecular reaction that is particularly relevant. If a second alkene is introduced into the molecule, for example, by N-alkylation of a 2-vinylazetidine or by having a substituent on the azetidine ring that contains an alkene, RCM can be used to form a bicyclic system. A prominent example is the use of RCM in the synthesis of a bicyclic azetidine with antimalarial activity, where an eight-membered ring is formed by the metathesis of two terminal alkenes attached to the azetidine scaffold. nih.govacs.org This demonstrates the utility of RCM in creating fused and bridged systems containing the azetidine core. The reaction is typically driven by the release of a volatile byproduct like ethylene.

Cross-Metathesis (CM) involves the reaction of the butenyl group with another alkene, leading to a new alkene with substituents from both starting materials. This allows for the modification and elongation of the butenyl side chain, introducing new functional groups or structural motifs.

Ring-Opening Metathesis Polymerization (ROMP) could be employed if the alkene were part of a strained cyclic system, but this is less relevant for the terminal butenyl group itself unless it first participates in a reaction to form a strained ring.

The choice of catalyst is crucial for the success of olefin metathesis, with modern Grubbs and Hoveyda-Grubbs catalysts offering high activity and functional group tolerance. raineslab.combeilstein-journals.org

Table 3: Reactivity of the Butenyl Moiety

| Reaction Type | Description | Potential Products from this compound Analogues |

|---|---|---|

| Intramolecular Cyclization | The nitrogen or another functional group within the molecule attacks the alkene. | Fused bicyclic systems (e.g., pyrrolizidines), γ-lactams (after oxidation). nih.govnih.gov |

| [3+2] Cycloaddition | Reaction of a 1,3-dipole (like an azetidine nitrone) with the alkene. acs.org | Fused isoxazolidine rings. acs.org |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction between the butenyl group and another alkene in the molecule. nih.govacs.org | Fused or bridged bicyclic azetidines. nih.gov |

| Cross-Metathesis (CM) | Intermolecular reaction between the butenyl group and a different alkene. | Modified side chain with new functional groups. |

Spectroscopic and Analytical Characterization Methodologies for N Alkenyl Azetidines

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 1-(But-3-en-1-yl)azetidine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of its proton and carbon skeletons.

The ¹H NMR spectrum of this compound is predicted to exhibit characteristic signals corresponding to the protons of the azetidine (B1206935) ring and the butenyl side chain. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen atom and the electronic effects of the double bond.

The protons on the azetidine ring (H-2/H-4 and H-3) are expected to appear as multiplets due to spin-spin coupling. The methylene (B1212753) protons (H-2 and H-4) adjacent to the nitrogen are typically found in the range of δ 3.0-3.5 ppm, appearing as triplets. The methylene protons at the H-3 position are expected around δ 2.0-2.5 ppm as a pentet.

For the butenyl side chain, the terminal vinyl protons (H-4') would resonate in the upfield region of the vinyl section, around δ 4.9-5.1 ppm, showing complex splitting patterns due to geminal and vicinal coupling. The internal vinyl proton (H-3') is expected further downfield, between δ 5.7 and 5.9 ppm, as a multiplet. The allylic protons (H-2') would appear around δ 2.2-2.4 ppm, and the protons on the carbon attached to the nitrogen (H-1') would be in the δ 2.5-2.8 ppm region.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-4 | 3.2 - 3.4 | t | 7.0 - 7.5 |

| H-3 | 2.1 - 2.3 | p | 7.0 - 7.5 |

| H-1' | 2.6 - 2.8 | t | 7.0 - 7.5 |

| H-2' | 2.2 - 2.4 | q | 7.0 - 7.5 |

| H-3' | 5.7 - 5.9 | m | - |

| H-4'a | 4.9 - 5.1 | ddt | J = 17.0, 1.5, 1.0 |

| H-4'b | 4.9 - 5.1 | ddt | J = 10.0, 1.5, 1.0 |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbons of the azetidine ring are expected at δ 50-60 ppm for C-2/C-4 and around δ 15-25 ppm for C-3. The butenyl side chain carbons will have characteristic chemical shifts: the terminal vinyl carbon (C-4') around δ 115-120 ppm, the internal vinyl carbon (C-3') at δ 135-140 ppm, the allylic carbon (C-2') at δ 30-35 ppm, and the carbon attached to the nitrogen (C-1') at δ 55-60 ppm.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2, C-4 | 55.0 - 58.0 |

| C-3 | 18.0 - 22.0 |

| C-1' | 58.0 - 62.0 |

| C-2' | 32.0 - 36.0 |

| C-3' | 136.0 - 139.0 |

| C-4' | 115.0 - 118.0 |

¹⁵N NMR spectroscopy is a powerful tool for studying nitrogen-containing compounds, although it is less sensitive than ¹H or ¹³C NMR due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope. The chemical shift of the nitrogen atom in this compound is influenced by the electronic environment created by the alkyl substituent. For N-alkylazetidines, the ¹⁵N chemical shift is typically observed in the range of δ 25-55 ppm relative to anhydrous ammonia. The presence of the butenyl group is expected to result in a chemical shift within this range. The use of ¹⁵N-labeled compounds can significantly enhance signal intensity, allowing for more detailed structural studies.

2D NMR techniques are crucial for unambiguously assigning the complex NMR spectra of molecules like this compound.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon atoms, confirming the C-H connectivities predicted from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the azetidine ring to the butenyl side chain. For instance, correlations between the H-1' protons and the C-2/C-4 carbons of the azetidine ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are in close proximity, providing valuable information about the three-dimensional structure and stereochemistry of the molecule. For this compound, NOESY could show correlations between the protons of the butenyl chain and the protons on the azetidine ring, helping to define the preferred conformation of the side chain relative to the ring.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₇H₁₃N), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The expected monoisotopic mass for the [M+H]⁺ ion of C₇H₁₃N is approximately 112.1121 m/z. The high accuracy of HRMS can differentiate between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. measurlabs.com For N-alkenyl azetidines like this compound, LC-MS provides crucial information on molecular weight and can aid in structure elucidation through fragmentation analysis.

In a typical LC-MS analysis, the compound is first separated from a mixture using a liquid chromatograph and then introduced into the mass spectrometer. The high sensitivity of LC-MS allows for the detection of compounds at very low concentrations, often down to the parts-per-million (ppm) level. measurlabs.com For azetidine derivatives, LC-MS is frequently used to confirm the mass of the synthesized product. chemrxiv.org The technique is particularly valuable in monitoring reaction progress and identifying by-products. nih.gov

In the context of this compound (C₇H₁₃N, Molecular Weight: 111.18 g/mol ), the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 112.19. High-Resolution Mass Spectrometry (HRMS) coupled with LC can provide the exact mass, allowing for the determination of the elemental formula. chemrxiv.org

Table 1: Predicted LC-MS Data for this compound

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₇H₁₃N | |

| Molecular Weight | 111.18 g/mol | |

| Primary Adduct (ESI+) | [M+H]⁺ | Electrospray Ionization, Positive Mode |

| Predicted m/z | 112.1121 | Calculated for C₇H₁₄N⁺ |

This table is generated based on the chemical structure and common LC-MS practices.

Fragmentation patterns observed in the MS/MS spectrum can offer structural insights. For this compound, characteristic fragmentation would likely involve the loss of the butenyl side chain or the opening of the azetidine ring. The analysis of these fragments helps to confirm the connectivity of the molecule. While specific experimental data for this exact compound is not widely published, analysis of similar N-substituted azetidines confirms the utility of LC-MS in identifying the molecular ion and characteristic fragments. chemrxiv.orgnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are fundamental for identifying functional groups present in a compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. It is an effective tool for identifying the functional groups within a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the azetidine ring and the butenyl group.

Key expected IR absorption bands include:

C-H stretching (alkene): A band typically appears just above 3000 cm⁻¹, often around 3075 cm⁻¹, corresponding to the =C-H stretching of the terminal vinyl group.

C-H stretching (alkane): Bands in the region of 2850-2960 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the azetidine ring and the methylene groups of the butyl chain. mu.edu.iq

C=C stretching (alkene): A characteristic absorption around 1640 cm⁻¹ indicates the presence of the carbon-carbon double bond.

C-N stretching (amine): The C-N stretching vibration for tertiary aliphatic amines typically appears in the 1250-1020 cm⁻¹ region.

=C-H bending (alkene): Out-of-plane bending vibrations for the terminal vinyl group are expected to produce strong bands in the 910-990 cm⁻¹ range.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Vinyl (=C-H) | Stretching | 3095 - 3010 | Medium |

| Alkyl (C-H) | Stretching | 2960 - 2850 | Strong |

| Alkene (C=C) | Stretching | 1645 - 1620 | Medium-Weak |

| Alkyl (CH₂) | Bending (Scissoring) | ~1465 | Medium |

| Tertiary Amine (C-N) | Stretching | 1250 - 1020 | Medium |

| Vinyl (=C-H) | Bending (Out-of-plane) | 995 - 985 and 915 - 905 | Strong |

This table is based on established IR correlation charts and data from similar azetidine and alkene-containing compounds. mu.edu.iqbham.ac.ukmdpi.com

Studies on various N-substituted azetidines confirm the presence of aliphatic C-H stretching bands and other characteristic peaks related to the substituent. mdpi.comresearchgate.net The IR spectrum provides a quick and reliable method for confirming the presence of the key alkenyl functional group in the target molecule.

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule.

For this compound, the most prominent feature in the Raman spectrum would be the C=C stretching vibration of the butenyl group, which typically gives a strong signal around 1640 cm⁻¹. Symmetrical vibrations and bonds involving non-polar groups are often more intense in Raman spectra.

Table 3: Key Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Alkene (C=C) | Stretching | ~1640 | Strong |

| Alkyl (C-H) | Stretching | 2850 - 3000 | Strong |

| Azetidine Ring | Ring Breathing/Deformation | 800 - 1200 | Medium |

This table is based on general principles of Raman spectroscopy and data for analogous compounds. nih.govbeilstein-journals.org

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. tubitak.gov.tr For instance, while the C=C stretch might be weak in the IR spectrum, it is typically strong and easily identifiable in the Raman spectrum. beilstein-journals.org Computational studies combined with experimental FTIR and Raman spectra have been successfully used to assign vibrational modes for other cyclic amines, providing a robust method for structural confirmation. nih.gov

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

For an N-alkenyl azetidine, a single-crystal X-ray diffraction study would unambiguously confirm its structure and stereochemistry. While no specific crystal structure for this compound is available in open literature, numerous studies on substituted azetidines have been published. acs.orgljmu.ac.ukfrontiersin.orgnih.gov These studies reveal key structural features of the azetidine ring, which is typically puckered, not planar. The analysis of the crystal structure of a representative azetidine derivative salt has been used to determine its absolute stereochemistry. nih.gov Similarly, X-ray analysis has been used to characterize palladium and platinum complexes of 2,4-cis-amino azetidines. frontiersin.org

Should single crystals of this compound or a suitable derivative be obtained, X-ray diffraction would provide:

Confirmation of Connectivity: Unambiguous proof of the N-(but-3-en-1-yl) linkage.

Ring Conformation: The degree of puckering of the four-membered azetidine ring.

Bond Parameters: Precise measurements of C-C, C-N, and C=C bond lengths and angles.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, including any hydrogen bonding or van der Waals interactions.

The successful application of X-ray crystallography has been demonstrated for bicyclic azetidines, confirming both relative and absolute stereochemistry, which was crucial for the development of compounds with biological activity. acs.org

Chromatographic Purity and Monitoring Methods

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate components of a mixture, determine the purity of a compound, and monitor the progress of a reaction. mu.edu.iqfrontiersin.org

For the synthesis or purification of this compound, TLC is an indispensable tool. A small spot of the reaction mixture is applied to a stationary phase (commonly silica (B1680970) gel on an aluminum or glass plate), and a solvent system (mobile phase) is allowed to move up the plate via capillary action. doi.org

Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for separating moderately polar compounds like N-alkenyl azetidines.

Mobile Phase: A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. The ratio is adjusted to achieve good separation, where the desired compound has a retention factor (Rƒ) ideally between 0.3 and 0.7. For other azetidine syntheses, solvent systems such as ethyl acetate/hexane have proven effective. bham.ac.ukrsc.org

Visualization: Since many azetidine derivatives are not colored, visualization on the TLC plate is often achieved using a UV lamp (if the compound is UV-active) or by staining with a chemical agent. doi.org Common stains include potassium permanganate (B83412) (KMnO₄), which reacts with the alkene group, or ninhydrin (B49086) for compounds with primary/secondary amine groups (though not applicable for this tertiary amine).

TLC is routinely used to monitor the consumption of starting materials and the formation of the product during the synthesis of azetidines. frontiersin.orgrsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, quantification, and purification of N-alkenyl azetidines, including this compound. The versatility of HPLC allows for the analysis of these compounds from complex matrices, the monitoring of reaction progress, and the assessment of purity. The separation is predicated on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase that is pumped through a column at high pressure. researchgate.netvscht.cz The choice of stationary and mobile phases is critical and is determined by the polarity and chemical nature of the specific N-alkenyl azetidine being analyzed. rjptonline.org

Several modes of HPLC can be employed for the analysis of azetidine derivatives. Reversed-phase chromatography (RPC) is the most common, utilizing a nonpolar stationary phase (like C18-silica) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. moravek.com In this mode, more polar compounds elute earlier, while nonpolar compounds are retained longer. For highly polar N-alkenyl azetidines or their metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a viable alternative, using a polar stationary phase and a more organic mobile phase. researchgate.net Normal-Phase Chromatography (NPC) with a polar stationary phase and a nonpolar mobile phase, and Ion-Exchange Chromatography (IEC) for charged azetidine derivatives, are also applicable depending on the specific analytical challenge. moravek.com

The development of a robust HPLC method involves the optimization of several parameters, including the mobile phase composition (isocratic or gradient elution), flow rate, column temperature, and detector wavelength. rjptonline.org For N-alkenyl azetidines, which may lack a strong chromophore, derivatization or the use of mass spectrometry (LC-MS) as a detector can enhance sensitivity and selectivity.

Detailed Research Findings

While specific HPLC data for this compound is not extensively documented in publicly available literature, the analysis of structurally related azetidine compounds provides a strong framework for methodology. Research on various azetidine derivatives demonstrates the successful application of HPLC for their characterization and purity determination.

For instance, in the analysis of novel 3-(prop-1-en-2-yl)azetidin-2-ones, a reversed-phase HPLC method was used to establish compound purity. nih.gov The conditions employed a C18 stationary phase with a mobile phase of 80% acetonitrile and 20% water, demonstrating a common setup for azetidine-containing molecules. nih.gov Another study focused on the enantiomeric separation of azelnidipine, an azetidine-containing calcium channel blocker, utilized normal-phase chromatography on a chiral stationary phase (Chiralpak AD-H) with a hexane-isopropyl alcohol mobile phase. nih.gov This highlights the capability of HPLC to resolve stereoisomers of chiral azetidines.

Furthermore, the analysis of azetidine-2-carboxylic acid has been achieved using a cation exchange resin column with a gradient elution of aqueous buffers, showcasing the use of ion-exchange principles for polar, ionizable azetidines. nih.gov The retention time for azetidine-2-carboxylic acid under these specific conditions was reported as 5.86 minutes. nih.gov

The following tables summarize HPLC conditions reported for the analysis of various azetidine derivatives, which can serve as a reference for developing a method for this compound.

Table 1: HPLC Conditions for Azetidin-2-one Derivatives

| Parameter | Condition |

|---|---|

| Compound Class | 3-(prop-1-en-2-yl)azetidin-2-ones |

| Stationary Phase | Symmetry® C18, 5 µm, 4.6 × 150 mm |

| Mobile Phase | Acetonitrile:Water (80:20) |

| Flow Rate | 1 mL/min |

| Detection | UV, 254 nm |

| Reference | nih.gov |

Table 2: HPLC Conditions for Chiral Azetidine Separation

| Parameter | Condition |

|---|---|

| Compound | Azelnidipine |

| Stationary Phase | Chiralpak AD-H, 5.0 µm, 250 mm x 4.6 mm |

| Mobile Phase | Hexane:Isopropyl alcohol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 20 °C |

| Detection | UV, 254 nm |

| Reference | nih.gov |

Table 3: HPLC Conditions for Polar Azetidine Derivatives

| Parameter | Condition |

|---|---|

| Compound | Azetidine-2-carboxylic acid |

| Stationary Phase | Cation exchange resin column (30 cm x 0.4 cm i.d.) |

| Mobile Phase | Gradient elution with sodium citrate (B86180) and sodium nitrate (B79036) buffers |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 65 °C |

| Detection | Fluorescence (λex = 338 nm, λem = 425 nm) after post-column derivatization |

| Retention Time | 5.86 min |

| Reference | nih.gov |

Theoretical and Computational Investigations of 1 but 3 En 1 Yl Azetidine Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the chemistry of azetidine (B1206935) derivatives, including 1-(but-3-en-1-yl)azetidine. smolecule.comresearchgate.net These methods are employed to study various molecular properties such as electronic structure, thermodynamic stability, and spectroscopic parameters. researchgate.net DFT calculations have proven valuable in analyzing the challenges associated with the formation of the four-membered azetidine ring and in devising strategies to overcome kinetic barriers. smolecule.com For instance, theoretical studies on azetidine derivatives have utilized DFT to calculate heats of formation, bond dissociation energies, and molecular densities, providing insights into their energetic properties. icm.edu.plbibliotekanauki.pl

In the context of reactions involving azetidines, DFT calculations are used to model reaction pathways and determine the energies of reactants, products, and transition states. e3s-conferences.orgnih.gov This information is critical for understanding reaction mechanisms and predicting the feasibility of a given transformation. e3s-conferences.org For example, DFT calculations have been used to understand the preference for certain cyclization pathways in the synthesis of functionalized azetidines. nih.govnih.gov The accuracy of these calculations is often enhanced by employing appropriate basis sets and considering solvent effects. researchgate.netmdpi.comresearchgate.net

| Computational Method | Property Investigated | Key Findings | Reference |

|---|---|---|---|

| DFT (BVP86/6-31+G(d,p)) | Wavenumber of C=N bond | Computed wavenumbers were in good agreement with experimental FT-IR values for related oxazolinylazetidines. | researchgate.net |

| DFT ((U)M062x/def2TZVP) | Radical cyclization pathways | Revealed the kinetic favorability of a radical process in the synthesis of certain azetidine derivatives. | researchgate.net |

| DFT | Transition state energies | Calculations showed that the transition state for azetidine formation has a higher activation barrier compared to larger rings. | smolecule.com |

Elucidation of Reaction Mechanisms and Transition States

Computational studies have been instrumental in elucidating the intricate reaction mechanisms involving this compound and related N-alkenylazetidines. By mapping the potential energy surface, researchers can identify the lowest energy pathways and characterize the transition states that govern the reaction rate and selectivity. e3s-conferences.org

A key area of investigation is the intramolecular cyclization of the butenyl side chain onto the azetidine ring. Theoretical calculations help to determine whether these reactions proceed through concerted or stepwise mechanisms, and can identify the nature of any intermediates, such as zwitterions or diradicals. nih.govnih.gov For example, in the Staudinger reaction involving imines, computational analysis has shown that the reaction proceeds through a zwitterionic intermediate, and the relative stability of this intermediate influences the final stereochemical outcome. nih.gov

Transition state calculations are particularly crucial for understanding the feasibility and selectivity of cyclization reactions. e3s-conferences.org These calculations have revealed that the formation of the strained four-membered azetidine ring often involves a higher activation barrier compared to the formation of five- or six-membered rings. smolecule.comacs.orgsemanticscholar.org This is consistent with experimental observations that often require specific conditions or catalysts to promote azetidine ring formation. smolecule.com Furthermore, computational modeling has been used to understand the divergent reactivity of intermediates, such as aziridinium (B1262131) ylides, which can lead to either azetidines or other heterocyclic structures depending on the reaction conditions. chemrxiv.org

Prediction and Rationalization of Regioselectivity

The presence of multiple reactive sites in this compound, namely the nitrogen atom, the double bond, and the C-H bonds of the azetidine ring, makes regioselectivity a critical aspect of its chemistry. Computational methods are powerful tools for predicting and rationalizing the regiochemical outcomes of its reactions.

For instance, in intramolecular cyclization reactions, the butenyl chain can potentially react at either the nitrogen atom or one of the ring carbons. DFT calculations can be used to compare the activation energies of the different possible cyclization pathways, thereby predicting the favored regioisomer. nih.govfrontiersin.org These calculations often reveal a kinetic preference for the formation of a particular ring size, which may or may not correspond to the thermodynamically most stable product. acs.orgsemanticscholar.org

In the context of ring-opening reactions of the azetidine core, which can be induced by nucleophiles, computational studies help explain the observed regioselectivity. magtech.com.cnresearchgate.net The attack of a nucleophile can occur at either of the two non-equivalent carbons adjacent to the nitrogen. The regioselectivity is influenced by a combination of steric and electronic factors, which can be quantified through computational analysis of the transition states for nucleophilic attack at each position. magtech.com.cn For example, electronic effects often direct the nucleophile to attack the carbon atom that can better stabilize a positive charge in the transition state. magtech.com.cn

Analysis of Stereoselectivity and Diastereoselectivity

Computational chemistry plays a vital role in understanding and predicting the stereochemical outcomes of reactions involving this compound. The formation of new stereocenters during reactions, such as cyclizations or additions to the double bond, can lead to a mixture of stereoisomers. Theoretical models can help to elucidate the factors that control the stereoselectivity and guide the design of reactions that favor the formation of a single desired stereoisomer.

For example, in the synthesis of substituted azetidines, computational studies have been used to investigate the origin of diastereoselectivity. rsc.orgsemanticscholar.org By calculating the energies of the different diastereomeric transition states, researchers can predict which diastereomer will be formed preferentially. nih.gov These calculations often reveal that subtle steric and electronic interactions in the transition state are responsible for the observed stereochemical control. nih.gov

In cases where chiral catalysts are used to induce enantioselectivity, computational modeling can provide insights into the mechanism of chirality transfer. nih.gov By modeling the interaction between the substrate, the catalyst, and the reactants, it is possible to understand how the chiral environment of the catalyst directs the reaction to form one enantiomer over the other. This understanding is crucial for the development of new and more effective asymmetric catalytic systems for the synthesis of enantiomerically pure azetidine derivatives. nih.gov

Conformational Analysis and Nitrogen Dynamics within the Azetidine Ring

The four-membered azetidine ring is not planar and can adopt a puckered conformation. Furthermore, the nitrogen atom can undergo inversion, leading to a dynamic equilibrium between different conformers. The conformational preferences and the dynamics of nitrogen inversion can have a significant impact on the reactivity and selectivity of this compound.

Computational methods are well-suited to study these dynamic processes. researchgate.netmdpi.comresearchgate.netuniba.it Conformational analysis can be performed to identify the most stable conformations of the molecule and to determine the energy barriers for interconversion between them. researchgate.netnih.gov This information is crucial for understanding which conformer is likely to be the reactive species in a given reaction.

The dynamics of nitrogen inversion have been a subject of both experimental and computational investigation. mdpi.comresearchgate.netuniba.itnih.gov The energy barrier for nitrogen inversion in azetidines is influenced by the substituents on the nitrogen atom and the ring carbons. Computational studies can quantify this barrier and provide insights into how it affects the stereochemical outcome of reactions. For example, if nitrogen inversion is slow compared to the rate of reaction, the stereochemistry of the nitrogen center may be retained in the product. Conversely, if nitrogen inversion is fast, a mixture of stereoisomers may be obtained. mdpi.comuniba.itnih.gov

Computational Modeling for Synthetic Route Optimization and Substrate Prediction

Computational modeling has emerged as a powerful tool for optimizing synthetic routes to azetidines and for predicting the reactivity of different substrates. smolecule.commit.edumit.edu By providing detailed insights into reaction mechanisms and selectivity, computational chemistry can help experimentalists to choose the most efficient reaction conditions and to design substrates that are more likely to undergo the desired transformation. smolecule.commit.edumit.edu

For instance, in the development of new synthetic methods for azetidines, computational screening of different catalysts and reaction conditions can be used to identify the most promising candidates for experimental investigation. mit.edumit.edu This can significantly reduce the amount of time and resources required for reaction optimization. mit.edumit.edu

Furthermore, computational models can be used to predict the scope of a particular reaction by evaluating the reactivity of a range of different substrates. mit.edumit.edu By calculating the activation energies for the reaction of different substrates, it is possible to predict which substrates will react efficiently and which will be unreactive. This predictive power is particularly valuable in the context of complex molecule synthesis, where the efficient construction of the azetidine core is a key challenge. mit.edumit.edu

| Application | Computational Approach | Outcome | Reference |

|---|---|---|---|

| Prediction of reaction success | Calculation of frontier orbital energies | Successfully predicted which alkene-oxime pairs would react to form azetidines. | mit.edu |

| Catalyst design | DFT analysis of catalyst-substrate interactions | Informed the design of specialized Grubbs catalysts for efficient ring-closing metathesis to form azetidines. | smolecule.com |

| Synthetic route optimization | Transition state calculations | Guided the development of enhanced nucleophilic activation strategies for azetidine formation. | smolecule.com |

Natural Bond Orbital (NBO) Analysis for Electronic Structure Insights

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.dewisc.edu This method is particularly useful for understanding the nature of chemical bonds, intramolecular interactions, and the distribution of electron density in molecules like this compound. rsc.orgdergipark.org.trbohrium.com

NBO analysis can be used to quantify the hybridization of atomic orbitals, the polarity of bonds, and the extent of delocalization of electron density through hyperconjugative interactions. uni-muenchen.dewisc.edu For example, in azetidine derivatives, NBO analysis can reveal the nature of the C-N bonds within the strained ring and how they differ from those in unstrained amines. rsc.org

Furthermore, NBO analysis can provide insights into the donor-acceptor interactions that govern the reactivity of the molecule. uni-muenchen.de By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, it is possible to identify the key electronic interactions that stabilize the molecule and that are involved in chemical reactions. uni-muenchen.de For instance, the interaction between the nitrogen lone pair and the antibonding orbitals of adjacent bonds can provide information about the anomeric effect and other stereoelectronic effects that influence the conformation and reactivity of the molecule. rsc.orgbohrium.com

Advanced Applications of 1 but 3 En 1 Yl Azetidine in Organic Synthesis and Chemical Biology Research

As Versatile Building Blocks for Complex Molecular Architectures

The dual functionality of 1-(But-3-en-1-yl)azetidine—a nucleophilic secondary amine within a strained ring and a terminal olefinic handle—makes it an exceptional starting point for the construction of diverse and complex molecular frameworks.

Precursors to Other Nitrogen-Containing Heterocyclic Systems (e.g., Pyrrolidines, Piperidines, Azocines)

The strained nature of the azetidine (B1206935) ring allows it to be used in ring-expansion reactions to generate larger, more common heterocyclic systems. Research has demonstrated that N-homoallylic amines can undergo electrophile-induced cyclization to form 2-(iodomethyl)azetidines, which can subsequently isomerize to form more thermodynamically stable five-membered pyrrolidine (B122466) rings. rsc.org

A notable study demonstrated that the outcome of such cyclizations can be controlled by reaction temperature. For instance, the iodocyclisation of N-benzyl-1-phenylbut-3-en-1-amine at 20°C predominantly yields the cis-azetidine derivative. rsc.orgresearchgate.net However, increasing the temperature to 50°C facilitates a rearrangement, leading exclusively to the corresponding cis-pyrrolidine. rsc.orgresearchgate.net This strategy could be directly applied to this compound, where an initial intramolecular cyclization would be followed by a controlled rearrangement to furnish substituted pyrrolidines.

| Starting Material Analogue | Conditions | Product | Outcome |

| N-benzyl-1-phenylbut-3-en-1-amine | I₂, NaHCO₃, MeCN, 20°C | cis-1-benzyl-2-(iodomethyl)-4-phenylazetidine | 96% Yield (Azetidine) |

| N-benzyl-1-phenylbut-3-en-1-amine | I₂, NaHCO₃, MeCN, 50°C | cis-1-benzyl-3-iodo-4-phenylpyrrolidine | 82% Yield (Pyrrolidine via isomerization) |

This table summarizes the temperature-dependent selective synthesis of azetidines and pyrrolidines from a homoallylamine precursor, a strategy applicable to this compound. Data sourced from Feula et al. (2013). rsc.orgresearchgate.net

Further transformations, such as ring-closing metathesis (RCM) on derivatives where the azetidine nitrogen is linked to another alkenyl chain, could provide access to bicyclic systems containing larger rings like azocines. acs.org

Scaffolds for Combinatorial Library Generation

A chemical scaffold is a core structure upon which a variety of substituents are appended to create a "library" of related compounds for biological screening. The azetidine moiety is a privileged scaffold in drug discovery. chemrxiv.org this compound is an ideal candidate for such libraries due to its multiple points for diversification.

Patents have described the use of azetidine derivatives as building blocks for combinatorial libraries, where the core can be reacted with a wide range of reagents to rapidly generate structural diversity. google.com For this compound, diversification can be achieved through:

N-Acylation/Alkylation: The secondary amine of the azetidine ring can be readily acylated or alkylated.

Olefin Metathesis: The terminal butenyl group can participate in cross-metathesis with various partners to introduce complexity.

Olefin Functionalization: The double bond can be subjected to reactions like hydroboration-oxidation, epoxidation, or dihydroxylation to introduce new functional groups at the end of the side chain.

C-H Functionalization: Modern catalytic methods allow for the direct functionalization of C-H bonds on the azetidine ring itself, further expanding possible derivatives. acs.org

These parallel synthesis approaches enable the creation of large, lead-like libraries for targeting various biological systems, including the central nervous system. researchgate.net

Construction of Polycyclic Energetic Materials

Energetic materials research continuously seeks compounds with high energy density and good thermal stability. Azetidine-containing structures are of significant interest because the inherent ring strain (approximately 26 kcal/mol) provides a substantial energy release upon decomposition. rsc.org Compounds like 1,3,3-trinitroazetidine (B1241384) (TNAZ) are well-known high-performance explosives. rsc.org

This compound can serve as a precursor for novel polycyclic energetic materials. A plausible synthetic strategy involves the functionalization of both the alkene and the azetidine ring with explosophoric groups (e.g., -NO₂, -N₃).

Proposed Synthetic Pathway:

Nitration of the Alkene: The double bond of the butenyl side chain can be converted into a dinitro functionality through established methods.

N-Nitration: The nitrogen atom of the azetidine ring can be nitrated to form an N-nitroazetidine.

This approach would yield a highly energetic molecule combining the strain energy of the azetidine ring with the energy content of multiple nitro groups. The combination of azetidine structures with other nitrogen-rich heterocycles, such as triazoles, is a current strategy for designing advanced polycyclic energetic materials with high decomposition temperatures and densities. rsc.orgrsc.org The development of new synthetic methods, such as photochemical reactions, is enabling the scalable synthesis of diverse azetidine-based energetic materials. nih.gov

Role in Chiral Synthesis and Asymmetric Catalysis

The rigidity of the four-membered ring makes chiral azetidines valuable tools in asymmetric synthesis, where they can act as chiral auxiliaries to control the stereochemical outcome of a reaction or as ligands for transition metal catalysts. bham.ac.ukrsc.org

Preparation of Enantiomerically Pure Azetidines

Accessing enantiomerically pure forms of this compound is crucial for its application in asymmetric synthesis. Several strategies have been developed for the enantioselective synthesis of substituted azetidines.

One effective method is the diastereoselective α-alkylation of an N-chiral auxiliary-substituted azetidine-2-carbonitrile (B3153824). rsc.org For example, an azetidine-2-carbonitrile bearing a chiral (S)-1-phenylethyl group on the nitrogen can be deprotonated and alkylated with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched 2-substituted azetidine.

Another powerful approach involves the iodocyclisation of a homoallylamine attached to a chiral auxiliary, such as an Ellman auxiliary. This method has been used to synthesize single-enantiomer 2-(iodomethyl)azetidines, which can then be further functionalized. rsc.org

| Method | Starting Material Type | Key Step | Outcome |

| Chiral Auxiliary Alkylation | N-((S)-1-arylethyl)azetidine-2-carbonitrile | LDA-promoted diastereoselective α-alkylation | Optically active 2-substituted azetidines rsc.org |

| Nickel-Catalyzed Cross-Coupling | Chiral aziridine (B145994) with a tethered leaving group | Regioselective cross-coupling with an organozinc reagent followed by cyclization | Enantiopure 2-alkyl azetidines nih.gov |

| Strain-Release Functionalization | 1-Azabicyclobutane | Nucleophilic ring-opening | Enantio- and diastereopure 2,3-disubstituted azetidines chemrxiv.org |

| Chiral Auxiliary Cyclization | Homoallylamine with Ellman auxiliary | Stereoselective allylation followed by iodocyclisation | Single enantiomer 2-(iodomethyl)azetidines rsc.org |

This table outlines modern strategies for synthesizing enantiomerically pure azetidines, which could be adapted for this compound.

Use as Chiral Ligands or Auxiliaries

Once prepared in enantiopure form, derivatives of this compound can be employed as chiral ligands in asymmetric catalysis. The azetidine framework provides a rigid backbone that can effectively transfer chiral information during a catalytic cycle. Azetidine-based ligands have been successfully used in metal-catalyzed reactions, including palladium and cobalt catalysis. bham.ac.uk

The butenyl group offers a distinct advantage, as it can be used to anchor the ligand to a polymer support, facilitating catalyst recovery and reuse. Alternatively, the alkene can be functionalized to introduce a second coordinating atom (e.g., phosphorus, oxygen, or sulfur), creating a bidentate ligand. Such ligands are highly sought after for a wide range of asymmetric transformations, including additions to aldehydes and catalytic cross-coupling reactions. acs.orgbham.ac.uk

Applications in Polymer Chemistry

The dual functionality of this compound, comprising a polymerizable heterocyclic ring and a pendant alkene, makes it a versatile component in the synthesis of advanced polymeric materials.

Use as Monomers and Crosslinkers in Polymerization

The chemical structure of this compound allows it to function as both a monomer and a crosslinking agent. The azetidine ring, a four-membered heterocycle, is susceptible to ring-opening polymerization (ROP), primarily through a cationic mechanism. researchgate.netugent.be This process is driven by the relief of the inherent ring strain (approx. 25.4 kcal/mol). rsc.org The polymerization of N-alkylazetidines, such as this compound, typically proceeds via nucleophilic attack of the monomer's nitrogen atom on the active, strained azetidinium ion at the end of the growing polymer chain. acs.org This results in the formation of a linear polyamine backbone, specifically a poly(N-substituted trimethyleneimine).

Simultaneously, the pendant but-3-en-1-yl group provides a secondary reactive handle for subsequent or concurrent polymerization or crosslinking. This alkene functionality can undergo a variety of transformations, most notably olefin metathesis. For instance, in systems containing similar N-allyl azetidine cores, ring-closing metathesis has been employed to create fused eight-membered ring systems, demonstrating the utility of the pendant alkene for forming new cyclic structures. nih.gov This bifunctionality enables the creation of complex polymer architectures, such as branched or crosslinked networks, which can enhance the material's mechanical and thermal properties. The invention also relates to the use of azetidine derivatives as latent curing agents for resins, which is particularly relevant for producing laminates, sealants, and adhesives. google.com

| Structural Feature | Role in Polymerization | Polymerization Mechanism | Resulting Structure |

| Azetidine Ring | Monomer | Cationic Ring-Opening Polymerization (CROP) | Linear Polyamine Backbone |

| Butenyl Group | Crosslinking Site | Olefin Metathesis, Radical Polymerization, etc. | Crosslinked Polymer Network |

Controlled Polymerization of Azetidine Derivatives

Achieving control over polymer molecular weight, dispersity, and architecture is crucial for designing materials with tailored properties. In the context of azetidine derivatives, cationic ring-opening polymerization can, under specific conditions, exhibit characteristics of a "living" polymerization. researchgate.netugent.beacs.org A living polymerization is a type of chain-growth polymerization where the ability of a growing polymer chain to terminate is removed. nih.gov This allows for the synthesis of polymers with predictable molecular weights and low dispersity, as well as the creation of block copolymers through sequential monomer addition. nih.gov

For N-alkylazetidines, the living nature of the polymerization is attributed to the high basicity of the monomer compared to the resulting polymer, which minimizes chain transfer and termination reactions that can occur in other systems. researchgate.net The choice of initiator, solvent, and temperature are critical parameters for controlling the polymerization process. acs.orgacs.orgrsc.org While specific kinetic data for this compound is not extensively documented, the principles established for other N-substituted azetidines, such as 1-methylazetidine, provide a strong precedent. acs.org Research into the anionic ring-opening polymerization of activated azetidines (e.g., N-sulfonylated derivatives) has also demonstrated pathways to highly controlled, linear poly(trimethylenimine)s, highlighting the ongoing development in this field. nsf.govacs.org The ability to control the polymerization of monomers like this compound opens the door to designing sophisticated macromolecular architectures. rsc.orgrsc.org

Strategic Motif in Medicinal Chemistry Research (without specific biological outcomes)

The azetidine ring is increasingly exploited in medicinal chemistry for its ability to impart favorable physicochemical properties and to serve as a versatile structural element in drug design. nih.gov

Conformational Restriction in Molecular Design

One of the most powerful applications of the azetidine scaffold is in providing conformational restriction. enamine.net The rigid four-membered ring limits the rotational freedom of its substituents. nih.gov By incorporating the this compound motif into a larger molecule, chemists can lock a portion of the structure into a more defined three-dimensional orientation. enamine.net This pre-organization can be highly advantageous, as reducing the conformational flexibility of a molecule can decrease the entropic penalty associated with binding to a biological target, potentially leading to higher affinity. enamine.net The azetidine ring has been used to create conformationally rigid analogues of peptide nucleic acids (PNAs) and other bioactive molecules to enhance their properties. tandfonline.comresearchgate.net

Bioisosteric Replacements in Scaffold Modification

Azetidines are frequently used as bioisosteres for other, more common cyclic and acyclic functionalities in drug candidates. nih.gov A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a molecule with similar biological properties. The azetidine ring has been successfully employed as a replacement for larger saturated heterocycles like piperidine, pyrrolidine, and morpholine, as well as small alkyl groups. nih.govresearchgate.netdomainex.co.uk Such replacements can lead to significant improvements in a compound's profile, including enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability, without sacrificing desired biological interactions. nih.gov For example, spirocyclic azetidines have been shown to be effective bioisosteres for common saturated six-membered heterocycles. researchgate.netdomainex.co.uk The this compound unit could, therefore, be used to replace a larger or more metabolically labile amino-alkene fragment within a lead compound to optimize its drug-like properties. acs.org

Development of Lead-like Chemical Libraries for Exploration

The generation of diverse chemical libraries is a cornerstone of modern drug discovery. nih.gov this compound serves as an excellent starting point for building such libraries, particularly those focused on generating lead-like molecules with high sp3-character. acs.orgresearchgate.net The azetidine core provides a rigid, three-dimensional scaffold, while the pendant butenyl group acts as a versatile chemical handle for diversification. nih.govchemrxiv.org Through reactions targeting the alkene—such as cross-metathesis, hydroboration-oxidation, or cycloadditions—a multitude of derivatives can be rapidly synthesized. Furthermore, the azetidine scaffold itself can be elaborated to create a wide variety of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.netwikipedia.org This strategy has been successfully used to generate large, CNS-focused libraries of novel compounds pre-optimized for desirable physicochemical properties. nih.govacs.orgbroadinstitute.org

| Strategic Application | Rationale | Potential Advantage |

| Conformational Restriction | The rigid 4-membered ring limits bond rotation. | Reduces entropic penalty upon binding, increases affinity. |

| Bioisosteric Replacement | Mimics the size and shape of other common chemical groups. | Improves physicochemical properties (e.g., solubility, metabolism). |

| Lead-like Library Development | Acts as a versatile 3D scaffold with a reactive handle (alkene). | Enables rapid synthesis of diverse and novel molecular architectures. |

Q & A

What are the standard synthetic routes for preparing 1-(But-3-en-1-yl)azetidine, and how can reaction conditions be optimized?

Basic

The synthesis of azetidine derivatives typically involves nucleophilic substitution or ring-opening reactions. For example, 1-(2-vinylphenyl)azetidine was synthesized via a NiBr2-catalyzed reaction using Zn as a reductant and NEt3 as a base in toluene, achieving 63% yield after optimization (Table 1 in ). Key parameters include catalyst choice (e.g., NiBr2 vs. Ag(I) catalysts for tosylated derivatives ), solvent polarity, and stoichiometry of reactants. For this compound, similar protocols could be adapted, substituting the vinyl or alkylating agents. Characterization via H/C NMR is critical to confirm regioselectivity and purity .

How can researchers resolve structural ambiguities in this compound derivatives using spectroscopic techniques?

Basic

Nuclear magnetic resonance (NMR) is essential for structural elucidation. For instance, H NMR can distinguish between axial and equatorial protons in azetidine rings, while C NMR identifies substituent effects on ring carbons. In derivatives like 1-benzhydryl-3-iodoazetidine, coupling constants and splitting patterns help confirm stereochemistry . Mass spectrometry (e.g., EPA/NIH spectral data ) and X-ray crystallography (if crystalline) provide complementary data. For complex mixtures, 2D NMR (COSY, HSQC) is recommended to resolve overlapping signals .

What strategies are effective for improving the yield of azetidine ring-opening reactions in catalytic systems?

Advanced

Catalytic systems like Ag(I) for tosylated azetidines (e.g., 1-(p-toluenesulfonyl)azetidine) enable regioselective ring-opening with alcohols or amines . However, competing side reactions (e.g., polymerization of but-3-en-1-yl groups) may reduce yields. To mitigate this:

- Use bulky ligands (e.g., L2 in ) to sterically hinder undesired pathways.

- Optimize reaction temperature (lower temps favor kinetic control).

- Employ sacrificial reductants (e.g., Zn in ) to stabilize metal catalysts.

Contradictions in yield data (e.g., 63% in vs. variable results in ) often arise from substrate electronic effects, which can be modeled using Hammett plots or DFT calculations.

How does the reactivity of this compound compare to other azetidine derivatives in [2+2] cycloaddition reactions?

Advanced

The but-3-en-1-yl substituent introduces a conjugated diene system, enabling [2+2] cycloadditions under UV light or with transition-metal catalysts. Unlike saturated azetidines (e.g., 1-Boc-3-aminoazetidine ), the unsaturated side chain increases strain and reactivity. For example, NiBr2-catalyzed reactions with aryl halides (as in ) may proceed via radical intermediates, while Ag(I) systems favor polar mechanisms . Kinetic studies (e.g., monitoring by H NMR) and isotopic labeling (e.g., C) can distinguish pathways.

What biological applications justify further exploration of this compound derivatives?

Advanced